molecular formula C25H19N5O B2629154 2-cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1147372-77-7

2-cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2629154
CAS No.: 1147372-77-7
M. Wt: 405.461
InChI Key: ZRNODUDMQPPVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a prop-2-enamide derivative featuring a cyano group, a 3-methylphenyl amide substituent, and a pyrazol-4-yl core linked to phenyl and pyridin-3-yl moieties.

  • Pyrazole ring formation via cyclization of hydrazine derivatives with diketones or enaminones .
  • Amide coupling between a cyanoacrylic acid intermediate and 3-methylaniline, mediated by reagents like EDCI or HOBt .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the pyrazole’s 3-position .

Properties

IUPAC Name

2-cyano-N-(3-methylphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O/c1-18-7-5-9-22(13-18)28-25(31)20(15-26)14-21-17-30(23-10-3-2-4-11-23)29-24(21)19-8-6-12-27-16-19/h2-14,16-17H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNODUDMQPPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-N-(3-methylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological activity based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the cyano and phenyl groups. The characterization is often performed using techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular structure.

Key Synthesis Steps:

  • Formation of Pyrazole Ring : The initial step generally involves the condensation of appropriate aldehydes with hydrazine derivatives.
  • Introduction of Functional Groups : Subsequent steps introduce the cyano group and other substituents through nucleophilic addition or substitution reactions.
  • Purification : The final product is purified using recrystallization techniques.

Characterization Techniques:

  • NMR Spectroscopy : Provides insights into the hydrogen and carbon environments within the molecule.
  • X-ray Crystallography : Used to determine the three-dimensional arrangement of atoms in the crystal form of the compound.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study assessing the cytotoxic effects of related pyrazole compounds demonstrated that specific derivatives led to a reduction in cell viability by inducing apoptosis in cancer cells. The IC50 values were determined to be in the micromolar range, indicating potent activity.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Apoptosis induction
Compound BA549 (Lung)15Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Testing

In vitro assays conducted on Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited bacteriostatic effects, with minimum inhibitory concentrations (MIC) indicating effective concentration ranges.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50

Mechanistic Studies

Mechanistic studies have suggested that compounds related to this structure may interact with specific cellular pathways, including those involved in apoptosis and cell cycle regulation. The exact mechanisms remain an active area of research, with ongoing studies aimed at elucidating how these compounds exert their biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Key structural variations among analogs include modifications to the pyrazole’s 3-position substituent, the amide’s aryl group, and the presence of electron-withdrawing/donating groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name 3-Position Substituent Amide Substituent Mol. Weight Key Features Reference
Target Compound Pyridin-3-yl 3-Methylphenyl ~414.46* Balanced lipophilicity; π-stacking potential
2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(thiophene-2-yl)-1H-pyrazol-4-yl]prop-2-enamide Thiophene-2-yl 2,6-Dimethylphenyl 424.53 Increased hydrophobicity; sulfur interactions
3-[5-Chloro-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl]-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide 3-(Trifluoromethyl)phenyl 4-(Difluoromethylsulfanyl)phenyl 516.83 Enhanced metabolic stability; halogen bonding
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-enamide Pyridin-3-yl 2-Fluoro-4-hydroxyphenyl ~322.32* Improved solubility; hydrogen bonding
2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide 4-Methylphenyl 331.20 Simplified structure; halogenated aryl

*Calculated based on molecular formula.

Key Findings from Analog Studies

Electron-Withdrawing Groups: The trifluoromethyl and chloro substituents in enhance metabolic stability and ligand-receptor binding via halogen interactions. However, these groups may reduce solubility. Cyano groups at the prop-2-enamide position improve electrophilicity, facilitating covalent binding to target proteins .

Amide Substituent Effects :

  • Fluorine substitution (e.g., 2-fluorophenyl in ) introduces electronegativity, enhancing binding affinity to kinases or GPCRs. Hydroxyl groups (e.g., 4-hydroxyphenyl in ) improve aqueous solubility but may limit membrane permeability.

Synthetic Challenges :

  • Bulky substituents (e.g., trifluoromethyl in ) require optimized cross-coupling conditions, such as palladium catalysis with Buchwald-Hartwig ligands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.